1-Chloro-2,4-difluoro-3-(propan-2-yloxy)benzene
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Overview
Description
. This compound is characterized by the presence of chlorine, fluorine, and propan-2-yloxy groups attached to a benzene ring, which imparts unique chemical properties.
Preparation Methods
The synthesis of 1-Chloro-2,4-difluoro-3-(propan-2-yloxy)benzene typically involves nucleophilic aromatic substitution reactions. One common method includes the reaction of 1-chloro-2,4-difluorobenzene with isopropanol in the presence of a base . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
1-Chloro-2,4-difluoro-3-(propan-2-yloxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction:
Coupling Reactions: It can be used in Suzuki–Miyaura coupling reactions, which are widely applied in forming carbon-carbon bonds.
Common reagents used in these reactions include bases (e.g., sodium hydroxide), palladium catalysts for coupling reactions, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Chloro-2,4-difluoro-3-(propan-2-yloxy)benzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine:
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action for 1-Chloro-2,4-difluoro-3-(propan-2-yloxy)benzene largely depends on its application. In chemical reactions, it acts as a substrate or intermediate, participating in various transformations. The molecular targets and pathways involved are specific to the reactions it undergoes, such as nucleophilic aromatic substitution or coupling reactions .
Comparison with Similar Compounds
1-Chloro-2,4-difluoro-3-(propan-2-yloxy)benzene can be compared with other similar compounds, such as:
1-Chloro-2,4-difluorobenzene: Lacks the propan-2-yloxy group, making it less versatile in certain synthetic applications.
1-Chloro-2,4-difluoro-3-(prop-2-yn-1-yloxy)benzene: Contains a prop-2-yn-1-yloxy group instead of propan-2-yloxy, which can lead to different reactivity and applications.
The uniqueness of this compound lies in its specific functional groups, which provide distinct chemical properties and reactivity, making it valuable for various research and industrial applications.
Properties
IUPAC Name |
1-chloro-2,4-difluoro-3-propan-2-yloxybenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClF2O/c1-5(2)13-9-7(11)4-3-6(10)8(9)12/h3-5H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTAFEXKIJSOMFR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=CC(=C1F)Cl)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClF2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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